molecular formula C17H16ClNO B11191362 5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole

5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole

Cat. No.: B11191362
M. Wt: 285.8 g/mol
InChI Key: ITTDRLZKDXQUFQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a tert-butyl group at the 5-position and a 4-chlorophenyl group at the 2-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole typically involves the condensation of 4-chloroaniline with 5-tert-butyl-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the benzoxazole ring. The reaction conditions usually involve heating the reaction mixture to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous solvents, low temperatures.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents, room temperature to moderate heating.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: A structurally related compound with similar functional groups.

    5-Tert-butyl-2’,4’-dichloro-2-hydroxybenzophenone: Another related compound with additional chlorine substitution.

Uniqueness

5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both tert-butyl and 4-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

5-tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C17H16ClNO/c1-17(2,3)12-6-9-15-14(10-12)19-16(20-15)11-4-7-13(18)8-5-11/h4-10H,1-3H3

InChI Key

ITTDRLZKDXQUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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